3-(2,4-dimethylphenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one
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Overview
Description
3-(2,4-dimethylphenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound It features a complex structure with a phenyl ring substituted with two methyl groups, a triazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylphenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Attachment of the pyrrolidine ring: This step may involve nucleophilic substitution or reductive amination.
Formation of the final product: The final step could involve coupling the triazole-pyrrolidine intermediate with the 2,4-dimethylphenyl group under specific conditions such as the use of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions could target the carbonyl group in the propanone moiety.
Substitution: The triazole and pyrrolidine rings may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biochemical Studies: Could be used to study enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents: Possible use as a therapeutic agent for various diseases.
Diagnostic Tools: May be used in the development of diagnostic assays.
Industry
Material Science:
Agriculture: Could be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylphenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole and pyrrolidine rings could play a crucial role in binding to these targets, while the phenyl group might influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dimethylphenyl)-1-(pyrrolidin-1-yl)propan-1-one: Lacks the triazole ring.
3-(2,4-dimethylphenyl)-1-[(2S)-2-(imidazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one: Contains an imidazole ring instead of a triazole ring.
3-(2,4-dimethylphenyl)-1-[(2S)-2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one: Contains a pyrazole ring instead of a triazole ring.
Uniqueness
The presence of the triazole ring in 3-(2,4-dimethylphenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one may confer unique properties such as enhanced stability, specific binding affinity to biological targets, and distinct reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-14-5-6-16(15(2)12-14)7-8-18(23)22-10-3-4-17(22)13-21-11-9-19-20-21/h5-6,9,11-12,17H,3-4,7-8,10,13H2,1-2H3/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJVWEVTBLWPDP-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)N2CCCC2CN3C=CN=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)CCC(=O)N2CCC[C@H]2CN3C=CN=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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